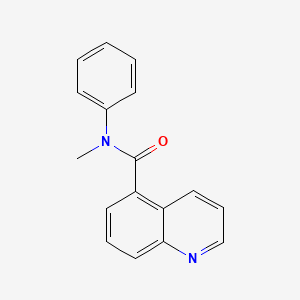
3-(2-Methoxyphenyl)-1-methyl-1-(1-methylpiperidin-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methoxyphenyl)-1-methyl-1-(1-methylpiperidin-4-yl)urea, also known as MP-10, is a synthetic compound that has been extensively researched for its potential therapeutic applications. MP-10 belongs to the class of compounds known as piperidine derivatives, which have been shown to have various pharmacological effects.
Mécanisme D'action
The exact mechanism of action of 3-(2-Methoxyphenyl)-1-methyl-1-(1-methylpiperidin-4-yl)urea is not fully understood, but it is believed to act as a selective inhibitor of the enzyme phosphodiesterase 10A (PDE10A). PDE10A is involved in the regulation of various neurotransmitters such as dopamine and glutamate, which play a crucial role in the central nervous system.
Biochemical and Physiological Effects:
Studies have shown that this compound can increase the levels of dopamine and glutamate in the brain, which can lead to improved cognitive function and memory. It has also been shown to have analgesic and anti-inflammatory effects, making it a potential therapeutic agent for the treatment of chronic pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-(2-Methoxyphenyl)-1-methyl-1-(1-methylpiperidin-4-yl)urea is its selectivity for PDE10A, which makes it a useful tool for studying the role of this enzyme in various physiological processes. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for the research on 3-(2-Methoxyphenyl)-1-methyl-1-(1-methylpiperidin-4-yl)urea. One area of interest is its potential as a therapeutic agent for the treatment of neurological disorders such as schizophrenia and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various neurotransmitter systems in the brain. Finally, the development of more efficient synthesis methods for this compound could lead to its broader use in research and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 3-(2-Methoxyphenyl)-1-methyl-1-(1-methylpiperidin-4-yl)urea involves the reaction of 1-methyl-4-piperidone and 2-methoxyphenyl isocyanate in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
3-(2-Methoxyphenyl)-1-methyl-1-(1-methylpiperidin-4-yl)urea has been studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to have a range of pharmacological effects, including analgesic, anti-inflammatory, and anti-cancer properties.
Propriétés
IUPAC Name |
3-(2-methoxyphenyl)-1-methyl-1-(1-methylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-17-10-8-12(9-11-17)18(2)15(19)16-13-6-4-5-7-14(13)20-3/h4-7,12H,8-11H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTQDHLBQDVVHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)C(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,5-Dimethyl-3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7476019.png)
![3-[[3-(Diethylsulfamoyl)-4-methylphenyl]sulfamoyl]-4-methylbenzoic acid](/img/structure/B7476029.png)
![N-[(3-methylphenyl)methyl]pyrimidin-2-amine](/img/structure/B7476033.png)
![[2-(3-Fluoroanilino)-2-oxoethyl] 2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylbenzoate](/img/structure/B7476042.png)
![5-bromo-N-[(4-bromophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7476046.png)
![N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-phenylethene-1-sulfonamide](/img/structure/B7476052.png)
![2-[[4-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]methyl]-8-methylimidazo[1,2-a]pyridine](/img/structure/B7476060.png)

![2-[[4-(4-Fluorophenyl)-5-sulfanylidene-1,3,4-thiadiazol-2-yl]sulfanyl]acetonitrile](/img/structure/B7476092.png)

![3-[(2-Methoxyphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7476099.png)
![4-chloro-N-[2-oxo-2-[4-[2-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]ethyl]benzamide](/img/structure/B7476101.png)